molecular formula C11H14N4O4 B102426 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one CAS No. 16975-94-3

9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one

Número de catálogo B102426
Número CAS: 16975-94-3
Peso molecular: 266.25 g/mol
Clave InChI: WJJOLBUDGLOYDT-GCXDCGAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one”, also known as Aristeromycin, is a biochemical reagent . It is an antibiotic and a potent S-adenosyl homocysteine hydrolase (AHCY) inhibitor . The molecule has a molecular formula of C11H15N5O3 and a molar mass of 265.27 .


Molecular Structure Analysis

The molecule consists of a purine ring attached to a cyclopentyl group. The cyclopentyl group has two hydroxyl groups and one hydroxymethyl group . The exact 3D structure would require more specific information or computational chemistry techniques to determine.


Physical And Chemical Properties Analysis

The molecule has a melting point of 213~215℃ . It should be stored at 2-8°C . The molecule is soluble in water due to the presence of multiple hydroxyl groups.

Mecanismo De Acción

The IC50 value of Aristeromycin against AHCY is 38.5 nM at 50 μM S-adenosylhomocysteine (SAH), but 271 nM at 1000 µM SAH . This suggests that Aristeromycin can inhibit the function of AHCY, an enzyme involved in the metabolism of S-adenosylhomocysteine . Aristeromycin can also regulate oncogenic EZH2 expression by inducing miR-26a .

Direcciones Futuras

The molecule’s potential as an AHCY inhibitor suggests it could be useful in the study of diseases related to the dysregulation of S-adenosylhomocysteine metabolism . Its ability to regulate oncogenic EZH2 expression also suggests potential applications in cancer research .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one involves the conversion of 2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone to 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one via a series of reactions.", "Starting Materials": ["2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone", "6-chloro-9H-purine", "potassium carbonate", "dimethyl sulfoxide", "sodium borohydride", "acetic acid", "water"], "Reaction": ["Step 1: React 2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone with potassium carbonate in dimethyl sulfoxide to form the corresponding enolate intermediate.", "Step 2: Add 6-chloro-9H-purine to the reaction mixture and allow the reaction to proceed to form the desired intermediate.", "Step 3: Reduce the intermediate using sodium borohydride in acetic acid to form the final product.", "Step 4: Purify the product by recrystallization from water."] }

Número CAS

16975-94-3

Fórmula molecular

C11H14N4O4

Peso molecular

266.25 g/mol

Nombre IUPAC

9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1

Clave InChI

WJJOLBUDGLOYDT-GCXDCGAKSA-N

SMILES isomérico

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO

SMILES

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO

SMILES canónico

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO

Sinónimos

carbocyclic inosine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.